N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide
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Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide is a complex organic compound that features a benzoxazole ring fused with a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide typically involves the reaction of 5-(1,3-benzoxazol-2-yl)-2-methoxyaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in the presence of a base like sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure with similar aromatic properties.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the ring.
Uniqueness
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide is unique due to its combination of a benzoxazole ring with a bromobenzamide structure, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H16BrN3O3S |
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Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-bromobenzamide |
InChI |
InChI=1S/C22H16BrN3O3S/c1-28-18-11-10-13(21-24-16-8-4-5-9-19(16)29-21)12-17(18)25-22(30)26-20(27)14-6-2-3-7-15(14)23/h2-12H,1H3,(H2,25,26,27,30) |
InChI Key |
DODOQRCWCTYLFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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